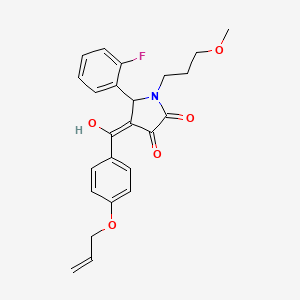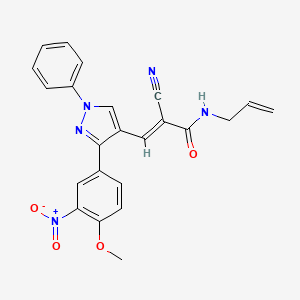![molecular formula C17H18N2O3 B12015452 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide is a chemical compound with the molecular formula C₁₆H₂₀N₄O₄.
- It belongs to the class of Schiff bases, which are compounds containing an imine functional group (C=N).
- The compound’s structure consists of a hydrazide group (–CONHNH₂) attached to a phenyl ring via a double bond (–C=N–).
- Schiff bases exhibit diverse properties and have applications in various fields due to their structural versatility.
Preparation Methods
- Synthetic routes for N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide involve condensation reactions.
- One common method is the reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-phenylacetohydrazide.
- The reaction occurs under acidic conditions, leading to the formation of the desired compound.
- Industrial production methods may vary, but the synthetic route remains consistent.
Chemical Reactions Analysis
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various reactions:
Oxidation: It may be oxidized to form a corresponding oxime or other derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
- Common reagents include acids (for condensation), reducing agents (for reduction), and oxidizing agents (for oxidation).
- Major products depend on reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Schiff bases serve as ligands in coordination chemistry and catalysis.
Biology: These compounds exhibit antimicrobial, antifungal, and antitumor activities.
Medicine: Researchers explore their potential as drug candidates due to diverse biological effects.
Industry: Schiff bases find applications in dye synthesis, corrosion inhibition, and material science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with enzymes, receptors, or cellular components, affecting biological processes.
- Further studies are needed to elucidate precise molecular targets and pathways.
Comparison with Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide’s uniqueness lies in its specific substituents and structural features.
- Similar compounds include other Schiff bases with varying substituents on the phenyl ring.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-16-10-14(8-9-15(16)20)12-18-19-17(21)11-13-6-4-3-5-7-13/h3-10,12,20H,2,11H2,1H3,(H,19,21)/b18-12+ |
InChI Key |
TZRJYJHLLKINNB-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)



![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)
![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)
